(1,2-dimethyl-1H-indol-5-yl)methanamine
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Overview
Description
(1,2-dimethyl-1H-indol-5-yl)methanamine is a chemical compound with the molecular formula C11H14N2 and a molecular weight of 174.25 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,2-dimethyl-1H-indol-5-yl)methanamine typically involves the reaction of 1,2-dimethylindole with formaldehyde and ammonium chloride under acidic conditions . The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired amine. The reaction conditions often include a temperature range of 0-5°C and a reaction time of 2-3 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(1,2-dimethyl-1H-indol-5-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The reaction conditions vary depending on the desired product but generally involve temperatures ranging from -10°C to 100°C and reaction times from 1 to 24 hours .
Major Products
The major products formed from these reactions include various substituted indole derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
(1,2-dimethyl-1H-indol-5-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1,2-dimethyl-1H-indol-5-yl)methanamine involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (1,2-dimethyl-1H-indol-5-yl)methanamine include:
- (2,3-dimethyl-1H-indol-5-yl)methanamine
- 1H-Indole-3-ethanamine, N-methyl
- 2-(5-Methoxy-1H-indol-3-yl)-N,N-dimethylethanamine
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern on the indole ring, which can lead to unique biological activities and chemical reactivity . This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1,2-dimethylindol-5-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-8-5-10-6-9(7-12)3-4-11(10)13(8)2/h3-6H,7,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJKUVYKEPJFDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1C)C=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101004-43-7 |
Source
|
Record name | (1,2-dimethyl-1H-indol-5-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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